molecular formula C6H10N2O B1345567 2-(1h-Imidazol-1-yl)propan-1-ol CAS No. 68132-83-2

2-(1h-Imidazol-1-yl)propan-1-ol

Cat. No.: B1345567
CAS No.: 68132-83-2
M. Wt: 126.16 g/mol
InChI Key: ZEMKCDHZMTZUKJ-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)propan-1-ol (CAS 191725-72-1) is a high-purity chemical compound provided as a yellow to pale yellow solid . It has a molecular formula of C6H10N2O and a molecular weight of 126.16 g/mol . This compound is of significant interest in medicinal chemistry research, particularly as a synthetic intermediate or pharmacophore in the development of novel antifungal agents . Structurally related 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters have demonstrated potent in vitro anti-Candida activity, in some cases exceeding the efficacy of the common antifungal drug fluconazole . The imidazole ring is a critical pharmacophore in many established antifungal agents, and its derivatives continue to be a focus for developing new therapeutic candidates . Researchers value this compound for exploring new strategies to combat fungal infections, especially those caused by resistant strains. Store this product sealed in dry conditions at room temperature (20-22 °C) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6(4-9)8-3-2-7-5-8/h2-3,5-6,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMKCDHZMTZUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276067
Record name 2-(1h-imidazol-1-yl)propan-1-ol
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Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

191725-72-1, 68132-83-2
Record name β-Methyl-1H-imidazole-1-ethanol
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Record name 1H-Imidazole-1-ethanol, alpha(or beta)-methyl-
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Record name 1H-Imidazole-1-ethanol, .alpha.(or .beta.)-methyl-
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Record name 2-(1h-imidazol-1-yl)propan-1-ol
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Record name α(or β)-methyl-1H-imidazole-1-ethanol
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Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The imidazole ring’s substitution pattern and the presence of additional functional groups significantly influence the physicochemical and biological properties of related compounds. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties References
2-(1H-Imidazol-1-yl)propan-1-ol C₆H₁₀N₂O 126.16 Propanol backbone, imidazole at C2 Polar solubility, moderate stability
(S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol C₁₂H₁₄N₂O 202.25 Phenyl group at C3, stereospecific (S) Increased hydrophobicity, chiral center
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol C₁₂H₁₄N₂O 202.25 Phenyl group at C1 Altered H-bonding capacity
(2S)-2-Amino-3-(1H-imidazol-5-yl)propan-1-ol C₆H₁₁N₃O 141.17 Amino group at C2 Enhanced H-bonding, higher melting point (197–199.5°C)
3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol C₂₅H₂₄N₂O 369.47 Trityl (triphenylmethyl) protecting group Bulky, increased steric hindrance
1-[2-(2,6-Dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol C₂₄H₂₀Cl₂N₂O 429.33 Dichlorophenyl, diphenyl substituents Halogen-enhanced electronic interactions

Functional Group Impact on Properties

Hydrophobicity and Solubility: The trityl-protected analogs (e.g., 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol) exhibit reduced solubility in polar solvents due to bulky aromatic substituents, whereas this compound’s simpler structure enhances polar compatibility . Phenyl-substituted derivatives (e.g., (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol) display increased hydrophobicity, making them suitable for lipid-rich environments .

Halogenated derivatives (e.g., dichlorophenyl-substituted analogs) exhibit stronger dipole-dipole interactions and improved binding affinity in pharmacologically relevant targets .

Steric and Electronic Effects: Trityl groups impart steric hindrance, reducing reactivity at the imidazole nitrogen but improving stability against nucleophilic attack . Stereochemistry in chiral analogs (e.g., (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol) may influence enantioselective interactions in asymmetric synthesis or drug delivery .

Crystallographic and Spectroscopic Insights

  • Crystal Packing : Compounds like 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol form distinct crystal lattices due to phenyl-imidazole π-π stacking, as observed in related imidazole derivatives .
  • Spectroscopic Data : Mass spectrometry (ESI-MS) and NMR are critical for distinguishing substituents. For example, trityl-protected compounds show characteristic peaks at m/z 243 (Ph₃C⁺) .

Q & A

Q. Q1. What are the standard synthetic protocols for 2-(1H-Imidazol-1-yl)propan-1-ol, and how can reaction intermediates be characterized?

Methodological Answer: The compound is typically synthesized via condensation reactions involving imidazole derivatives and propanol precursors. For example, chiral analogs are prepared by reacting amino alcohols (e.g., L-phenylalaninol) with aldehydes (e.g., nitrobenzaldehyde) in methanol, followed by ammonium acetate and dibenzoyl as catalysts. Key intermediates are purified via column chromatography (ethyl acetate/ethanol/triethylamine) and crystallized using methanol/diethyl ether . Characterization involves NMR, IR, and mass spectrometry. For chiral variants, polarimetry or chiral HPLC can confirm enantiomeric purity .

Q. Q2. How is X-ray crystallography employed to resolve the molecular structure of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on diffractometers (e.g., Enraf–Nonius CAD-4), and data are processed using SHELX or OLEX2 . The imidazole ring is typically planar (r.m.s. deviation ~0.0056 Å), with dihedral angles between substituents (e.g., phenyl groups) ranging from 12.56° to 87.04° . Hydrogen bonding (e.g., O–H⋯N) and C–H⋯π interactions stabilize crystal packing. Refinement includes free refinement of hydroxyl H atoms and riding models for others .

Q. Q3. What spectroscopic techniques are critical for confirming the identity of this compound in solution?

Methodological Answer:

  • 1H/13C NMR : Imidazole protons resonate at δ 7.2–8.1 ppm, while the propanol backbone appears as multiplets (δ 3.5–4.5 ppm for –CH2– and δ 1.2–1.8 ppm for –CH3) .
  • IR : Broad O–H stretches (~3200–3400 cm⁻¹) and C–N imidazole vibrations (~1500 cm⁻¹) are diagnostic .
  • MS : Molecular ion peaks (e.g., m/z 202.25 for C12H14N2O) confirm molecular weight .

Advanced Research Questions

Q. Q4. How can structural discrepancies in crystallographic data for this compound derivatives be resolved?

Methodological Answer: Discrepancies (e.g., bond length variations >0.02 Å) may arise from twinning, disorder, or poor data resolution. Strategies include:

  • Data Reprocessing : Use programs like SHELXL to apply TWIN/BASF commands for twinned data.
  • Hydrogen Bond Analysis : Validate interactions via Mercury CSD’s void visualization and packing similarity tools .
  • Validation Tools : Cross-check with the Cambridge Structural Database (CSD) to compare bond angles/distances with similar compounds .

Q. Q5. What strategies optimize the antifungal activity of this compound derivatives against Candida species?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce hydrophobic substituents (e.g., biphenyl esters) at the propanol chain to enhance membrane penetration. Region (D) modifications (e.g., nitro groups) improve binding to fungal cytochrome P450 .
  • In Vitro Assays : Use microbroth dilution (CLSI M27-A3) to determine MIC values. Derivatives with MICs <1 µg/mL against C. albicans are prioritized .
  • Molecular Docking : Simulate interactions with lanosterol 14α-demethylase (CYP51) using AutoDock Vina, focusing on imidazole coordination to the heme iron .

Q. Q6. How does chirality at the propanol carbon influence the biological and catalytic properties of this compound?

Methodological Answer:

  • Enantioselective Synthesis : Use chiral amino alcohols (e.g., S-configuration) to generate (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol, which shows higher antifungal activity than R-forms .
  • Catalytic Applications : Chiral imidazolium derivatives act as ligands in asymmetric catalysis (e.g., Pd-catalyzed cross-coupling). Enantiomeric excess (ee) is quantified via chiral GC or HPLC .
  • Crystallographic Validation : Monoclinic space groups (e.g., P21) confirm absolute configuration via Flack parameter refinement .

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting bioactivity data for imidazole-propanol derivatives across studies?

Methodological Answer:

  • Standardize Assays : Ensure consistent inoculum size (1–5×10³ CFU/mL) and incubation time (48 h) in antifungal tests .
  • Statistical Analysis : Apply ANOVA/Tukey’s test to compare MICs across labs. Outliers may stem from solvent effects (DMSO vs. ethanol) .
  • Meta-Analysis : Use databases like PubChem to aggregate bioactivity data and identify trends (e.g., nitro groups correlate with potency).

Computational and Structural Tools

Q. Q8. Which computational methods predict the physicochemical properties of this compound?

Methodological Answer:

  • LogP Calculation : Use ChemAxon or ACD/Labs to estimate hydrophobicity (experimental LogP ~1.2) .
  • pKa Prediction : Imidazole N1 has a pKa ~6.9, while the hydroxyl group is ~15.2 (SPARC calculator) .
  • Molecular Dynamics : Simulate aqueous solubility with GROMACS, incorporating explicit solvent models .

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